molecular formula C11H10N4O3 B2373252 6-(4-Methylphenoxy)-5-nitropyrimidin-4-amine CAS No. 497063-46-4

6-(4-Methylphenoxy)-5-nitropyrimidin-4-amine

Cat. No.: B2373252
CAS No.: 497063-46-4
M. Wt: 246.226
InChI Key: LAHZFYULIPFJAW-UHFFFAOYSA-N
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Description

6-(4-Methylphenoxy)-5-nitropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has a unique structure that combines a nitro group and a methylphenoxy group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenoxy)-5-nitropyrimidin-4-amine typically involves the reaction of 4-chloro-5-nitropyrimidine with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenoxy)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylphenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-(4-Methylphenoxy)-5-aminopyrimidin-4-amine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

6-(4-Methylphenoxy)-5-nitropyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylphenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenoxyacetic acid: Similar in structure but lacks the nitro and pyrimidine groups.

    2,6-Dimethyl-5-(4-methylphenoxy)pyrimidin-4-ol: Similar pyrimidine core but different substituents.

    4-Chloro-2-methylphenoxyacetic acid: Contains a phenoxy group but different functional groups.

Uniqueness

6-(4-Methylphenoxy)-5-nitropyrimidin-4-amine is unique due to the presence of both a nitro group and a methylphenoxy group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(4-methylphenoxy)-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-7-2-4-8(5-3-7)18-11-9(15(16)17)10(12)13-6-14-11/h2-6H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHZFYULIPFJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328190
Record name 6-(4-methylphenoxy)-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

497063-46-4
Record name 6-(4-methylphenoxy)-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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